Cas no 1190012-86-2 (N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride)

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride
- N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
- N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride
- 1190012-86-2
- N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride
- F2093-0683
- AKOS026681210
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- インチ: 1S/C21H18F3N3OS.ClH/c22-21(23,24)16-8-4-7-15(11-16)19(28)26-20-25-17-9-10-27(13-18(17)29-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,25,26,28);1H
- InChIKey: MXWVEQAEGVSODU-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C(NC(C2C=CC=C(C(F)(F)F)C=2)=O)=NC2=C1CN(CC1C=CC=CC=1)CC2
計算された属性
- せいみつぶんしりょう: 453.0889456g/mol
- どういたいしつりょう: 453.0889456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 570
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.5Ų
N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2093-0683-15mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-50mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-2μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-5μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-30mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-40mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-2mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-100mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-3mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2093-0683-1mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |
1190012-86-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochlorideに関する追加情報
Introduction to N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride (CAS No. 1190012-86-2)
N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride (CAS No. 1190012-86-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the presence of fused rings, which often endow them with unique biological activities and pharmacological properties. The structural motif of this molecule incorporates a benzamide moiety linked to a thiazolo[5,4-cpyridin] scaffold, further functionalized with a 5-benzyl group and a trifluoromethyl substituent. Such structural features are strategically designed to modulate specific biological targets and enhance therapeutic efficacy.
The benzamide group is a well-known pharmacophore in drug discovery, frequently employed in the development of analgesics, anti-inflammatory agents, and neuroprotective compounds. Its amide bond provides a hinge region that can interact with various protein targets, while the aromatic ring system offers opportunities for further derivatization and optimization. In the context of N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride, the benzamide moiety is positioned to interact with enzymes or receptors involved in metabolic pathways relevant to diseases such as cancer and inflammation.
The thiazolo[5,4-cpyridin] core is another critical component of this compound that contributes to its potential biological activity. Thiazole derivatives are extensively studied in medicinal chemistry due to their broad spectrum of biological properties. They have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The thiazolo[5,4-cpyridin] scaffold in N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride is particularly noteworthy because it combines the structural features of both thiazole and pyridine rings. This fused system can engage multiple binding pockets on biological targets simultaneously, potentially leading to enhanced binding affinity and selectivity.
The presence of a trifluoromethyl group at the 3-position of the benzamide ring is another key feature that influences the pharmacological profile of this compound. Trifluoromethyl groups are commonly incorporated into drug molecules to improve metabolic stability by preventing oxidative degradation. Additionally, they can enhance lipophilicity and binding affinity by increasing electronic density at certain positions on the molecule. In N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride، the trifluoromethyl group is strategically located to modulate interactions with biological targets while maintaining overall structural integrity.
The 5-benzyl group attached to the thiazolo[5,4-cpyridin] core further diversifies the chemical space explored by this compound. Benzyl groups are often used in medicinal chemistry to enhance solubility、stability,and bioavailability of drug candidates. They can also serve as handles for further chemical modifications,allowing researchers to fine-tune the pharmacological properties of the molecule through derivatization strategies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like N-{5-benzyl-4H,5H,6H,7H-l,3thiazolo[5,4-cpyridin]-2-yll}-3-(trifluoromethyl)benzamide hydrochloride with greater accuracy. These tools have been instrumental in identifying potential drug candidates that can modulate key biological pathways associated with diseases such as cancer、neurodegenerative disorders、and inflammatory conditions. The structural features of this compound make it an attractive candidate for further investigation in these areas.
In vitro studies have begun to explore the potential therapeutic applications of N-{5-benzyl-l,3thiazolo[54-cpyridin]-2-yll}-3-(trifluoromethyl)benzamide hydrochloride (CAS No. 1190012862). Initial experiments suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in cancer progression. The benzamide moiety has been shown to interact with proteases such as caspase-l,while the thiazolo[54-cpyridin] core may disrupt signaling pathways involved in cell proliferation and survival. These findings are particularly promising given the growing interest in developing targeted therapies for cancer patients.
Furthermore,the trifluoromethyl group has been observed to enhance binding affinity towards specific protein targets by increasing lipophilicity and electronic density at critical interaction sites. This feature may allow N-{l{bzl-l,3thia[l54-cypl]-2-yll}-a(trifl)-bzm}hcl (CAS No.l l9oo0l2862) to outperform existing drugs in terms of potency and selectivity when tested against relevant biological assays.
The 5-benzyl group also contributes to the overall pharmacokinetic profile of this compound by improving solubility and bioavailability。These characteristics are essential for ensuring that therapeutic levels of the drug can be achieved in vivo without excessive accumulation or degradation。
As research continues into N-{l{bzl-l,3thia[l54-cypl]-2-yll}-a(trifl)-bzm}hcl (CAS No.l l9oo0l2862),further optimizations may be performed to enhance its pharmacological properties。Strategies such as structure-based drug design、virtual screening、and high-throughput screening will be employed to identify analogs with improved potency、selectivity,and favorable pharmacokinetic profiles。
The development of novel therapeutics requires not only innovative chemical design but also rigorous evaluation through preclinical studies before moving into clinical trials。N-{l{bzl-l,3thia[l54-cypl]-2-yll}-a(trifl)-bzm}hcl (CAS No.l l9oo0l2862) represents an exciting opportunity for researchers working on next-generation pharmaceuticals due to its unique structural features and promising preliminary results。
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